molecular formula C5H4ClN2NaO2 B2868800 Sodium;2-(2-chloroimidazol-1-yl)acetate CAS No. 2137742-45-9

Sodium;2-(2-chloroimidazol-1-yl)acetate

Cat. No.: B2868800
CAS No.: 2137742-45-9
M. Wt: 182.54
InChI Key: HFPBNKXXQLPETC-UHFFFAOYSA-M
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Description

Sodium 2-(2-chloroimidazol-1-yl)acetate is a sodium salt derived from the carboxylic acid 2-(2-chloroimidazol-1-yl)acetic acid. Its structure features a chloro-substituted imidazole ring at position 2, linked via a methylene bridge to a carboxylate group (Fig. 1). The sodium counterion enhances water solubility, making it suitable for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

sodium;2-(2-chloroimidazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2.Na/c6-5-7-1-2-8(5)3-4(9)10;/h1-2H,3H2,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPBNKXXQLPETC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)Cl)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN2NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzyl Chloroacetate-Mediated Alkylation

A widely documented approach involves the condensation of benzyl alcohol with chloroacetyl chloride to generate benzyl 2-chloroacetate in situ. This intermediate reacts with imidazole via an SN2 mechanism in the presence of a base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA). The reaction proceeds in dichloromethane at room temperature for 24 hours, yielding benzyl 2-(1H-imidazol-1-yl)acetate with a 66% isolated yield. Key advantages of this method include mild conditions and straightforward purification through liquid-liquid extraction and solvent evaporation.

Mechanistic Insights :

  • Deprotonation of benzyl alcohol by DIPEA facilitates nucleophilic attack on chloroacetyl chloride, forming benzyl 2-chloroacetate.
  • Imidazole attacks the electrophilic carbon of the chloroacetate ester, displacing the chloride ion and forming the alkylated product.

tert-Butyl Chloroacetate-Based Alkylation

An alternative method employs tert-butyl chloroacetate as the alkylating agent. This solvent-free approach eliminates the need for hazardous solvents, aligning with green chemistry principles. Imidazole reacts with tert-butyl chloroacetate at 80–85°C, directly yielding tert-butyl 2-(imidazol-1-yl)acetate. Hydrolysis with 10% hydrochloric acid (HCl) produces imidazol-1-yl-acetic acid hydrochloride, which is neutralized with sodium hydroxide (NaOH) to obtain the sodium salt. This method achieves an 84% yield for the hydrochloride intermediate, demonstrating high efficiency and scalability.

Comparative Advantages :

  • Solvent-free conditions : Reduces environmental impact and simplifies downstream processing.
  • Higher yields : Achieves superior conversion rates compared to benzyl ester routes.

Hydrolysis and Salt Formation

The ester intermediates from alkylation reactions require hydrolysis to liberate the carboxylic acid, followed by neutralization to form the sodium salt.

Acidic Hydrolysis of Benzyl Esters

Benzyl 2-(imidazol-1-yl)acetate undergoes hydrolysis using 10% HCl at elevated temperatures (90–95°C) for 4 hours. This step cleaves the benzyl ester, yielding imidazol-1-yl-acetic acid hydrochloride. Neutralization with NaOH converts the hydrochloride to the sodium salt, which is isolated via precipitation or crystallization.

Hydrolysis of tert-Butyl Esters

tert-Butyl esters are hydrolyzed under similar acidic conditions but benefit from the steric bulk of the tert-butyl group, which enhances reaction rates. Post-hydrolysis, the free acid is treated with NaOH in a controlled pH environment to precipitate sodium 2-(imidazol-1-yl)acetate.

Solvent-Free Synthesis and Process Optimization

Recent advancements focus on eliminating solvents to improve sustainability. A two-step protocol involves:

  • Solvent-free alkylation : Imidazole and tert-butyl chloroacetate react at 80–85°C without solvents, forming the ester intermediate.
  • Aqueous hydrolysis : The ester is hydrolyzed in water, avoiding organic solvents.

This method reduces waste and operational costs while maintaining high yields (84%).

Comparative Analysis of Methodologies

Method Starting Material Conditions Yield Key Advantages
Benzyl chloroacetate Benzyl alcohol, imidazole K₂CO₃, RT, 24h 66% Mild conditions, simple purification
tert-Butyl chloroacetate tert-Butyl chloroacetate Solvent-free, 80–85°C 84% Green chemistry, high scalability
Solvent-free Imidazole, tert-butyl chloroacetate 80–85°C, aqueous hydrolysis 84% Environmentally friendly, cost-effective

Chemical Reactions Analysis

Types of Reactions: Sodium;2-(2-chloroimidazol-1-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in cycloaddition reactions, where it forms new bonds with other molecules .

Common Reagents and Conditions: Common reagents used in the reactions of imidazole derivatives include potassium acetate, cyanamide, and various catalysts such as nickel and zinc chloride. Reaction conditions often involve the use of solvents like t-butanol and ethanol, and can be conducted under microwave or visible light-mediated conditions .

Major Products: The major products formed from these reactions are typically substituted imidazoles, which can have various functional groups attached depending on the reagents and conditions used .

Scientific Research Applications

Chemistry: In chemistry, Sodium;2-(2-chloroimidazol-1-yl)acetate is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new catalytic systems and materials.

Biology and Medicine: In biology and medicine, imidazole derivatives are known for their biological activities, including anticancer, antimicrobial, and antiviral properties. Sodium;2-(2-chloroimidazol-1-yl)acetate may be investigated for similar applications.

Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of Sodium;2-(2-chloroimidazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Variations

Ethyl 2-(2-Nitroimidazol-1-yl)acetate (CAS 161490-37-5)
  • Structure : Contains a nitro group at position 2 of the imidazole ring and an ethyl ester.
  • Molecular formula : C₇H₉N₃O₄
  • Molecular weight : 199.16 g/mol
  • Key differences :
    • The nitro group is strongly electron-withdrawing, increasing reactivity in redox reactions compared to the chloro substituent.
    • Lower water solubility (ester functional group) limits use in aqueous systems.
  • Applications : Investigated as a radiosensitizer in cancer therapy due to nitroimidazole’s hypoxia-targeting properties .
2-(1H-Imidazol-1-yl)acetic Acid
  • Structure : Parent carboxylic acid of the sodium salt, lacking the chloro substituent.
  • Molecular formula : C₅H₆N₂O₂
  • Molecular weight : 126.11 g/mol
  • Key differences :
    • Absence of chloro group reduces steric and electronic effects.
    • Lower solubility in water compared to the sodium salt.
  • Applications : Intermediate for synthesizing salts or esters .

Ester Derivatives

Benzyl 2-(1H-Imidazol-1-yl)acetate
  • Synthesis : Reacting imidazole with benzyl chloroacetate in the presence of K₂CO₃ .
  • Molecular formula : C₁₂H₁₂N₂O₂
  • Molecular weight : 216.24 g/mol
  • Key differences: Benzyl ester group confers lipophilicity, making it suitable for organic-phase reactions.
Ethyl 1H-Imidazole-1-Acetate (CAS 17450-34-9)
  • Structure : Ethyl ester analog without chloro substitution.
  • Molecular formula : C₇H₁₀N₂O₂
  • Applications : Used in pharmaceuticals and agrochemicals as a precursor for further functionalization .

Sodium Salts with Complex Substituents

Sodium [2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]acetate (CAS 93963-07-6)
  • Structure : Contains a long alkyl chain (heptadecyl) and a dihydroimidazole ring.
  • Key differences :
    • Hydrophobic alkyl chain dominates properties, making it surfactant-like.
    • Used in industrial applications (e.g., detergents) rather than biomedical fields .
Sodium Cocoamphoacetate Chloroacetate (CAS 68608-65-1)
  • Structure : Complex surfactant with a coconut oil-derived alkyl chain and imidazoline ring.
  • Applications : Commercial surfactant in personal care products .

Solubility and Stability

Compound Solubility Stability Considerations
Sodium 2-(2-chloroimidazol-1-yl)acetate High in water Stable in aqueous buffers; chloro substituent resists hydrolysis
Ethyl 2-(2-nitroimidazol-1-yl)acetate Low in water Nitro group may degrade under UV light
2-(1H-Imidazol-1-yl)acetic acid Moderate in water Prone to dimerization in acidic conditions

Biological Activity

Sodium;2-(2-chloroimidazol-1-yl)acetate, a compound featuring an imidazole ring, has garnered attention for its diverse biological activities, particularly in antimicrobial and antifungal applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Sodium;2-(2-chloroimidazol-1-yl)acetate is characterized by:

  • Molecular Formula : C₅H₄ClN₃O₂Na
  • Molecular Weight : 195.56 g/mol
  • IUPAC Name : Sodium 2-(2-chloro-1H-imidazol-1-yl)acetate

The presence of the chloro group and the imidazole ring is significant for its biological interactions, influencing its binding to various molecular targets.

The compound's mechanism of action involves interactions with specific enzymes and receptors. The chloro group and imidazole ring facilitate binding to these targets, which can lead to modulation of various biochemical pathways. Such interactions may result in either inhibition or activation of enzymatic activities, depending on the context of use.

Antimicrobial Activity

Sodium;2-(2-chloroimidazol-1-yl)acetate has been studied for its potential as an antimicrobial agent. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating effective inhibition against pathogens such as E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus.
PathogenMIC (µg/mL)
E. coli4
P. aeruginosa8
Staphylococcus aureus16

These findings suggest that sodium;2-(2-chloroimidazol-1-yl)acetate could be a viable candidate for further development as an antimicrobial agent .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity. It has been tested against various fungal strains, showing promising results in inhibiting growth.

Case Studies and Research Findings

Research has documented several case studies exploring the efficacy of sodium;2-(2-chloroimidazol-1-yl)acetate:

  • Study on Antibacterial Efficacy :
    • A study published in 2020 highlighted the synthesis of derivatives based on imidazole scaffolds, including sodium;2-(2-chloroimidazol-1-yl)acetate, which showed significant antibacterial properties against resistant strains of bacteria .
  • Mechanistic Insights :
    • Another research article examined the compound's ability to inhibit DNA gyrase in E. coli, revealing IC50 values below 10 nM, indicating potent inhibition at low concentrations .
  • Toxicological Assessment :
    • Toxicity studies revealed that sodium;2-(2-chloroimidazol-1-yl)acetate exhibited low cytotoxicity in human liver cell lines, supporting its potential for therapeutic use without significant adverse effects .

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